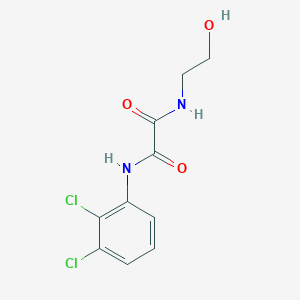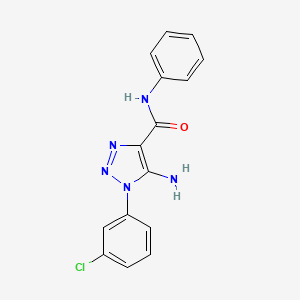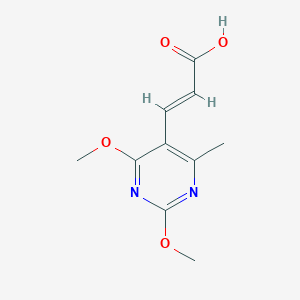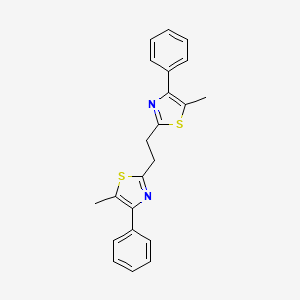![molecular formula C18H20N2O2 B4697112 N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4697112.png)
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide, also known as IB-MECA, is a small molecule that belongs to the family of adenosine receptor agonists. IB-MECA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
Wirkmechanismus
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide acts by binding to the A3 adenosine receptor, which is expressed on various cell types, including cancer cells, immune cells, and endothelial cells. Activation of the A3 adenosine receptor by N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways mediate the anti-tumor, anti-inflammatory, and immunosuppressive effects of N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide inhibits tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of pro-tumor genes. In inflammatory diseases, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorders, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide suppresses the immune response by reducing the activity of T cells and inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the A3 adenosine receptor signaling pathway. However, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective A3 adenosine receptor agonists that can overcome the limitations of N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and immunosuppressive effects of N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been studied for its potential therapeutic applications in various diseases. In cancer, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to inhibit tumor growth and metastasis in animal models by activating the A3 adenosine receptor. In inflammatory diseases, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to suppress the immune response by reducing the activity of T cells.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)17(21)19-15-7-9-16(10-8-15)20-18(22)14-6-4-5-13(3)11-14/h4-12H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVJISUDJTDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4697040.png)
![N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide](/img/structure/B4697043.png)
![3-(4-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697045.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697051.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4697072.png)

![N-{[4-allyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4697101.png)

![1-(2-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4697109.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4697122.png)

![ethyl 2-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4697133.png)